molecular formula C12H17NO2 B15168394 Benzoic acid, 4-[methyl(1-methylpropyl)amino]- CAS No. 651328-24-4

Benzoic acid, 4-[methyl(1-methylpropyl)amino]-

Cat. No.: B15168394
CAS No.: 651328-24-4
M. Wt: 207.27 g/mol
InChI Key: MPNAEENVKZAHKJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[methyl(1-methylpropyl)amino]- is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a methyl(1-methylpropyl)amino group. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[methyl(1-methylpropyl)amino]- typically involves the reaction of 4-aminobenzoic acid with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4-[methyl(1-methylpropyl)amino]- can be achieved through a multi-step process. This process often involves the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The use of advanced techniques and equipment ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[methyl(1-methylpropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of benzoic acid, such as substituted amines, carboxylic acids, and other functionalized compounds.

Scientific Research Applications

Benzoic acid, 4-[methyl(1-methylpropyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[methyl(1-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-: This compound has an amino group at the para position instead of the methyl(1-methylpropyl)amino group.

    Benzoic acid, 4-methylamino-: Similar to benzoic acid, 4-[methyl(1-methylpropyl)amino]-, but with a simpler methylamino group.

Uniqueness

Benzoic acid, 4-[methyl(1-methylpropyl)amino]- is unique due to the presence of the methyl(1-methylpropyl)amino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

CAS No.

651328-24-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-[butan-2-yl(methyl)amino]benzoic acid

InChI

InChI=1S/C12H17NO2/c1-4-9(2)13(3)11-7-5-10(6-8-11)12(14)15/h5-9H,4H2,1-3H3,(H,14,15)

InChI Key

MPNAEENVKZAHKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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